Cas no 898754-53-5 (2-Azetidinomethyl-2'-carboethoxybenzophenone)

2-Azetidinomethyl-2'-carboethoxybenzophenone 化学的及び物理的性質
名前と識別子
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- ethyl 2-[2-(azetidin-1-ylmethyl)benzoyl]benzoate
- CTK5G3920
- AG-H-63697
- 2-azetidinomethyl-2'-carboethoxybenzophenone
- 2-AZETIDIN-1-YLMETHYL-2'-CARBOETHOXYBENZOPHENONE
- 2-Azetidinomethyl-2'-carboethoxybenzophenone
-
- インチ: InChI=1S/C20H21NO3/c1-2-24-20(23)18-11-6-5-10-17(18)19(22)16-9-4-3-8-15(16)14-21-12-7-13-21/h3-6,8-11H,2,7,12-14H2,1H3
- InChIKey: WHSGLWFERWGILU-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3
計算された属性
- 精确分子量: 323.15200
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 7
じっけんとくせい
- PSA: 46.61000
- LogP: 3.23790
2-Azetidinomethyl-2'-carboethoxybenzophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11024506-1g |
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate |
898754-53-5 | 95+% | 1g |
$433 | 2024-07-19 | |
Crysdot LLC | CD11024506-5g |
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate |
898754-53-5 | 95+% | 5g |
$1401 | 2024-07-19 | |
Chemenu | CM284178-1g |
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate |
898754-53-5 | 95% | 1g |
$409 | 2021-06-09 | |
Chemenu | CM284178-5g |
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate |
898754-53-5 | 95% | 5g |
$1320 | 2021-06-09 | |
Chemenu | CM284178-1g |
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate |
898754-53-5 | 95% | 1g |
$524 | 2024-07-21 | |
TRC | A097240-500mg |
2-Azetidinomethyl-2'-carboethoxybenzophenone |
898754-53-5 | 500mg |
$ 735.00 | 2022-06-08 | ||
TRC | A097240-250mg |
2-Azetidinomethyl-2'-carboethoxybenzophenone |
898754-53-5 | 250mg |
$ 440.00 | 2022-06-08 |
2-Azetidinomethyl-2'-carboethoxybenzophenone 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
2-Azetidinomethyl-2'-carboethoxybenzophenoneに関する追加情報
2-Azetidinomethyl-2'-carboethoxybenzophenone: A Comprehensive Overview
The compound with CAS No 898754-53-5, commonly referred to as 2-Azetidinomethyl-2'-carboethoxybenzophenone, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an azetidine ring with a benzophenone moiety, making it a versatile building block for various chemical applications.
Benzophenone, a key component of this molecule, is known for its stability and ability to participate in various photochemical reactions. The addition of the azetidinomethyl group introduces new functional properties, enhancing the compound's reactivity and making it suitable for advanced chemical synthesis. Recent studies have explored the potential of 2-Azetidinomethyl-2'-carboethoxybenzophenone in drug design, where its structural flexibility has been leveraged to create bioactive compounds with promising therapeutic potential.
One of the most notable aspects of this compound is its role in photochemistry. Researchers have demonstrated that 2-Azetidinomethyl-2'-carboethoxybenzophenone can act as a photosensitizer, facilitating energy transfer processes that are crucial in light-induced reactions. This property has been exploited in the development of novel materials for optoelectronic devices, where efficiency and stability are paramount.
In the realm of medicinal chemistry, this compound has shown potential as a lead molecule for the development of anticancer agents. Studies have indicated that 2-Azetidinomethyl-2'-carboethoxybenzophenone can modulate key cellular pathways involved in tumor growth and metastasis. Its ability to interact with specific protein targets makes it a valuable candidate for further preclinical testing.
The synthesis of 2-Azetidinomethyl-2'-carboethoxybenzophenone involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the azetidine ring requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic asymmetric synthesis have opened new avenues for the enantioselective production of this compound, which is critical for its application in chiral drug discovery.
From an environmental perspective, the stability and biodegradability of 2-Azetidinomethyl-2'-carboethoxybenzophenone have been thoroughly investigated. These studies have revealed that the compound exhibits low toxicity to aquatic organisms under standard testing conditions, making it a safer option for industrial applications compared to some traditional organic compounds.
In conclusion, 2-Azetidinomethyl-2'-carboethoxybenzophenone (CAS No 898754-53-5) stands out as a versatile and innovative molecule with diverse applications across multiple scientific disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a key player in advancing both chemical synthesis and therapeutic development.
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